molecular formula C18H20O3 B12704052 2-(2-(5-Methoxy-2,3-dihydro-1H-inden-1-ylidene)ethyl)-2-methyl-1,3-cyclopentanedione CAS No. 14789-51-6

2-(2-(5-Methoxy-2,3-dihydro-1H-inden-1-ylidene)ethyl)-2-methyl-1,3-cyclopentanedione

Cat. No.: B12704052
CAS No.: 14789-51-6
M. Wt: 284.3 g/mol
InChI Key: ZSMTXUISYQDZIB-XFXZXTDPSA-N
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Description

2-(2-(5-Methoxy-2,3-dihydro-1H-inden-1-ylidene)ethyl)-2-methyl-1,3-cyclopentanedione is a complex organic compound with a unique structure that combines elements of indene and cyclopentanedione

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(5-Methoxy-2,3-dihydro-1H-inden-1-ylidene)ethyl)-2-methyl-1,3-cyclopentanedione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the indene moiety, followed by the introduction of the methoxy group and the cyclopentanedione ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimizing reaction conditions to ensure consistency and efficiency on a larger scale. Techniques such as continuous flow reactors and advanced purification methods might be employed to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-(5-Methoxy-2,3-dihydro-1H-inden-1-ylidene)ethyl)-2-methyl-1,3-cyclopentanedione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-(2-(5-Methoxy-2,3-dihydro-1H-inden-1-ylidene)ethyl)-2-methyl-1,3-cyclopentanedione has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may have potential as a biochemical probe or in studying enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It could be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(2-(5-Methoxy-2,3-dihydro-1H-inden-1-ylidene)ethyl)-2-methyl-1,3-cyclopentanedione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Methoxy-2,3-dihydro-1H-inden-1-ylidene)acetate
  • 2-(5-Methoxy-2,3-dihydro-1H-inden-1-yl)acetate

Uniqueness

Compared to similar compounds, 2-(2-(5-Methoxy-2,3-dihydro-1H-inden-1-ylidene)ethyl)-2-methyl-1,3-cyclopentanedione has a unique combination of structural features that may confer distinct chemical and biological properties. Its cyclopentanedione ring, in particular, sets it apart from other indene derivatives, potentially leading to different reactivity and applications.

Properties

CAS No.

14789-51-6

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

2-[(2Z)-2-(5-methoxy-2,3-dihydroinden-1-ylidene)ethyl]-2-methylcyclopentane-1,3-dione

InChI

InChI=1S/C18H20O3/c1-18(16(19)7-8-17(18)20)10-9-12-3-4-13-11-14(21-2)5-6-15(12)13/h5-6,9,11H,3-4,7-8,10H2,1-2H3/b12-9-

InChI Key

ZSMTXUISYQDZIB-XFXZXTDPSA-N

Isomeric SMILES

CC1(C(=O)CCC1=O)C/C=C\2/CCC3=C2C=CC(=C3)OC

Canonical SMILES

CC1(C(=O)CCC1=O)CC=C2CCC3=C2C=CC(=C3)OC

Origin of Product

United States

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